REACTION_CXSMILES
|
[Ti:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9]>S(=O)(=O)(O)O>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[O-2:3].[Ti+4:1].[O-2:3] |f:1.2.3,5.6.7,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Ti:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9]>S(=O)(=O)(O)O>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[O-2:3].[Ti+4:1].[O-2:3] |f:1.2.3,5.6.7,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Ti:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9]>S(=O)(=O)(O)O>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[O-2:3].[Ti+4:1].[O-2:3] |f:1.2.3,5.6.7,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |